(3S,8AS)-3-methyltetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione
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Overview
Description
(3S,8AS)-3-methyltetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. Pyrrolopyrazines are characterized by the presence of both pyrrole and pyrazine rings, making them an attractive scaffold for drug discovery and other applications .
Preparation Methods
The synthesis of pyrrolopyrazine derivatives, including (3S,8AS)-3-methyltetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . Industrial production methods typically involve the use of palladium-catalyzed reactions to achieve high yields and regioselectivity .
Chemical Reactions Analysis
(3S,8AS)-3-methyltetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium derivatives for cyclization and various oxidizing agents for oxidation reactions . The major products formed from these reactions are often other pyrrolopyrazine derivatives with different functional groups .
Scientific Research Applications
(3S,8AS)-3-methyltetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione has a wide range of scientific research applications. It has been studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . This compound is also used in the development of new drugs and as a scaffold for designing bioactive molecules .
Mechanism of Action
The mechanism of action of (3S,8AS)-3-methyltetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione involves its interaction with various molecular targets and pathways. It exhibits strong antioxidant activity by neutralizing free radicals and preventing oxidative stress . Additionally, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation .
Comparison with Similar Compounds
(3S,8AS)-3-methyltetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione is unique compared to other pyrrolopyrazine derivatives due to its specific structure and biological activities. Similar compounds include Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, which also exhibits antioxidant activity , and 5H-pyrrolo[2,3-b]pyrazine derivatives, which show more activity on kinase inhibition .
Properties
CAS No. |
16364-61-7 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.179 |
IUPAC Name |
(3S,8aS)-3-methyl-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4,6-trione |
InChI |
InChI=1S/C8H10N2O3/c1-4-8(13)10-5(7(12)9-4)2-3-6(10)11/h4-5H,2-3H2,1H3,(H,9,12)/t4-,5-/m0/s1 |
InChI Key |
KMODECYHPOYDBU-WHFBIAKZSA-N |
SMILES |
CC1C(=O)N2C(CCC2=O)C(=O)N1 |
Synonyms |
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-3-methyl-, (3S,8aS)- (8CI) |
Origin of Product |
United States |
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